Critical Divergence in Lipophilicity (LogP) and Hydrogen Bonding Profile vs. 1-Benzylpiperidine-4-carboxamide
4-Amino-1-benzylpiperidine-4-carboxamide exhibits a significantly different lipophilicity and hydrogen-bonding profile compared to the non-aminated analog 1-benzylpiperidine-4-carboxamide. This difference is crucial for predicting its behavior in biological systems and during purification. [1]
| Evidence Dimension | Lipophilicity (LogP) and Hydrogen Bonding Capacity |
|---|---|
| Target Compound Data | LogP: 1.80; Hydrogen Bond Donor Count (HBD): 2; Hydrogen Bond Acceptor Count (HBA): 4 |
| Comparator Or Baseline | 1-Benzylpiperidine-4-carboxamide: LogP: 0.73-2.02; HBD: 1; HBA: 2 |
| Quantified Difference | LogP differs by ~1 unit (1.80 vs 0.73) or is similar (1.80 vs 2.02) depending on the source. More definitively, the target compound possesses an additional hydrogen bond donor (+1 HBD) and two additional acceptors (+2 HBA). |
| Conditions | Computational prediction models (e.g., XLogP3) and structural analysis from vendor databases. |
Why This Matters
The distinct lipophilicity and increased hydrogen-bonding capacity of 4-Amino-1-benzylpiperidine-4-carboxamide directly influence its solubility, permeability, and protein-binding characteristics, making it a non-interchangeable building block in drug design.
- [1] Chembase. (n.d.). 1-benzylpiperidine-4-carboxamide. Retrieved from https://www.chembase.cn/ View Source
